5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Overview
Description
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound with a unique structure that includes a furo[3,4-c]pyrrole core.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
Related compounds have been shown to interact with their targets in specific ways . More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Result of Action
Related compounds have been shown to have specific effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action of similar compounds . More research is required to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization . The reaction conditions often include refluxing the reactants in the presence of a catalyst, such as iron (III) chloride .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more saturated compound .
Scientific Research Applications
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione has diverse applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antibiotics and anti-inflammatory drugs.
Materials Science: Its unique structure makes it valuable for developing new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,4-c]pyrrole derivatives, such as:
- 5-Methyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
- 5-Phenyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Uniqueness
What sets 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione apart is its benzyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-10-7-14(8-11(10)13(16)17-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPSADXJSJCNFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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